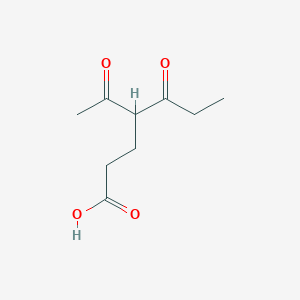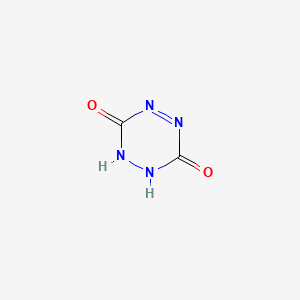
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including materials science, medicinal chemistry, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a well-known method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as tetrazine dicarboxylates.
Reduction: Reduction reactions can yield dihydrotetrazine intermediates.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, nitriles, and oxidizing agents such as potassium permanganate or hydrogen peroxide. Reaction conditions typically involve mild temperatures and controlled environments to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include multi-substituted pyridazines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of pyridazine derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest interactions with specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Utilized in the preparation of coordination polymers and as an electron-deficient diene.
3,6-Dithienyl-1,2,4,5-tetrazine: Employed in the design of photoactive materials and optoelectronic devices.
Uniqueness
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is unique due to its specific reactivity in cycloaddition reactions and its potential biological activities. Its ability to form stable adducts with various dienophiles makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Número CAS |
81930-28-1 |
|---|---|
Fórmula molecular |
C2H2N4O2 |
Peso molecular |
114.06 g/mol |
Nombre IUPAC |
1,2-dihydro-1,2,4,5-tetrazine-3,6-dione |
InChI |
InChI=1S/C2H2N4O2/c7-1-3-5-2(8)6-4-1/h(H,3,4,7)(H,5,6,8) |
Clave InChI |
ZADDOLMZJIKTGH-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NNC(=O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
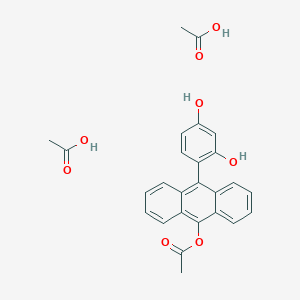
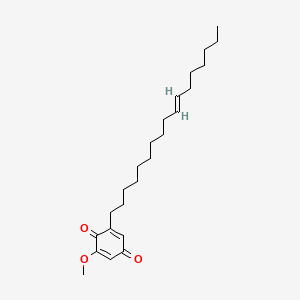
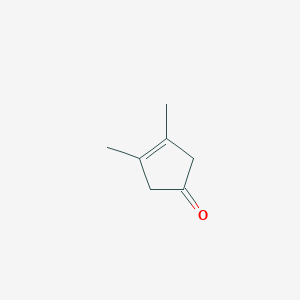

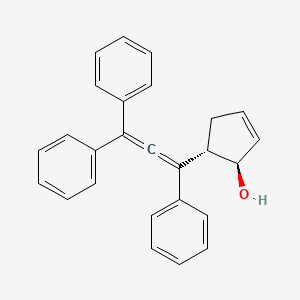
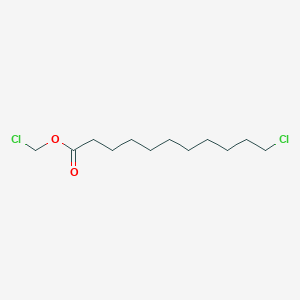
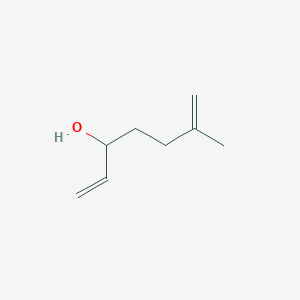
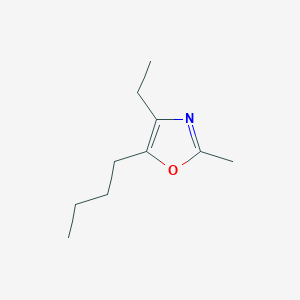

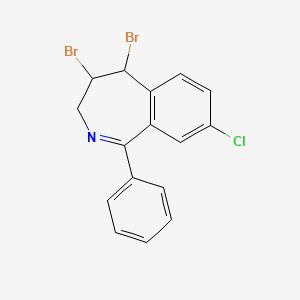
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
